![molecular formula C18H18ClN5O4S B5055007 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5055007.png)
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione
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Overview
Description
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of functional groups, including a chlorinated aromatic ring, a piperazine moiety, and a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chlorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the piperazine moiety: This step involves the reaction of the chlorinated aromatic intermediate with pyrimidin-2-yl piperazine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Formation of the thiazolidine ring: The final step involves the cyclization of the intermediate with a suitable thiol reagent, such as thiourea, under acidic conditions to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted aromatic derivatives
Scientific Research Applications
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloropyrimidine
- 4-chloropyridine hydrochloride
- 2-amino-4-chloropyrimidine
Uniqueness
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4S/c19-14-3-2-13(12-15(14)24-16(25)4-11-29(24,27)28)17(26)22-7-9-23(10-8-22)18-20-5-1-6-21-18/h1-3,5-6,12H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPSQMBXTZNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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